molecular formula C18H13N3O3S B7542872 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide

4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide

Cat. No. B7542872
M. Wt: 351.4 g/mol
InChI Key: UDFRBNBJWLLNRA-UHFFFAOYSA-N
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Description

4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide is a chemical compound that is used in scientific research for its pharmacological properties. It is a potent inhibitor of a specific protein kinase that is involved in various cellular processes. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide involves the inhibition of PIM1 kinase activity. PIM1 kinase is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, survival, and differentiation. It has been shown that the inhibition of PIM1 kinase activity by 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide leads to the inhibition of cancer cell growth and enhancement of chemotherapy drug efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide have been extensively studied. It has been shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against PIM1 kinase, its ability to inhibit cancer cell growth, and its ability to enhance the efficacy of chemotherapy drugs. However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity, which may affect the results of the experiments. Another limitation is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide. One direction is to investigate its potential use in combination with other cancer drugs to enhance their efficacy. Another direction is to investigate its potential use in other diseases such as inflammation and angiogenesis. Furthermore, the development of more potent and selective inhibitors of PIM1 kinase may lead to the discovery of new therapeutic agents for cancer treatment.

Synthesis Methods

The synthesis of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide has been reported in several research papers. One of the methods involves the reaction of 4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide with 4-pyridin-4-yloxybenzoyl chloride in the presence of a base. The reaction proceeds via an intermediate, which is then converted to the final product using a reducing agent. Another method involves the reaction of 4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide with 4-pyridin-4-yloxybenzoyl isothiocyanate in the presence of a base. The reaction proceeds via an intermediate, which is then converted to the final product using a reducing agent.

Scientific Research Applications

4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide has been extensively used in scientific research for its pharmacological properties. It is a potent inhibitor of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-13-14-1-7-18(8-2-14)25(22,23)21-15-3-5-16(6-4-15)24-17-9-11-20-12-10-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFRBNBJWLLNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide

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